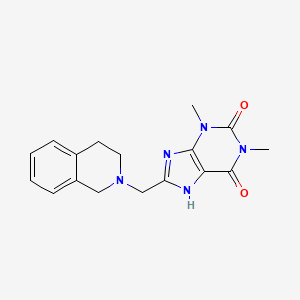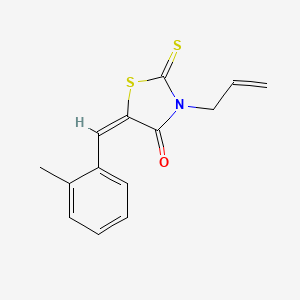
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide, also known as MOPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MOPC belongs to the class of phthalazine derivatives, which have been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide can induce DNA damage and apoptosis in cancer cells. 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and physiological effects:
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and fungal growth, and anti-inflammatory properties. Studies have also shown that 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide can inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its potent biological activity. 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, which makes it a promising candidate for drug discovery and development. However, one of the limitations of using 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its synthetic nature, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide, including:
1. Investigating the structure-activity relationship of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide and its derivatives to identify more potent compounds with improved biological activity.
2. Evaluating the pharmacokinetics and pharmacodynamics of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in vivo to determine its efficacy and safety as a potential drug candidate.
3. Investigating the mechanism of action of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide in more detail to identify its molecular targets and pathways.
4. Investigating the potential of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide as a lead compound for the development of new drugs for cancer, infectious diseases, and inflammatory disorders.
5. Developing new synthetic methods for the production of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide and its derivatives to improve scalability and reduce costs.
Méthodes De Synthèse
The synthesis of 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide involves a multi-step process that begins with the reaction of 2-phenylethylamine with 3,4-dihydrophthalic anhydride to form the intermediate product, 2-phenylethyl-3,4-dihydrophthalazine-1,4-dione. This intermediate is then treated with methyl iodide in the presence of a base to form the final product, 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide.
Applications De Recherche Scientifique
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide can induce apoptosis in cancer cells by inhibiting the activity of the enzyme, topoisomerase II. 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has also been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-methyl-4-oxo-N-(2-phenylethyl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-18(23)15-10-6-5-9-14(15)16(20-21)17(22)19-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOLUQZGQOMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)


![N-allyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139347.png)
![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6139364.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6139383.png)
![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
